

An In-depth Technical Guide to the INT Formazan Synthesis Pathway

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Compound of Interest

Compound Name: INT Formazan

CAS No.: 136196-46-8

Cat. No.: B1147712

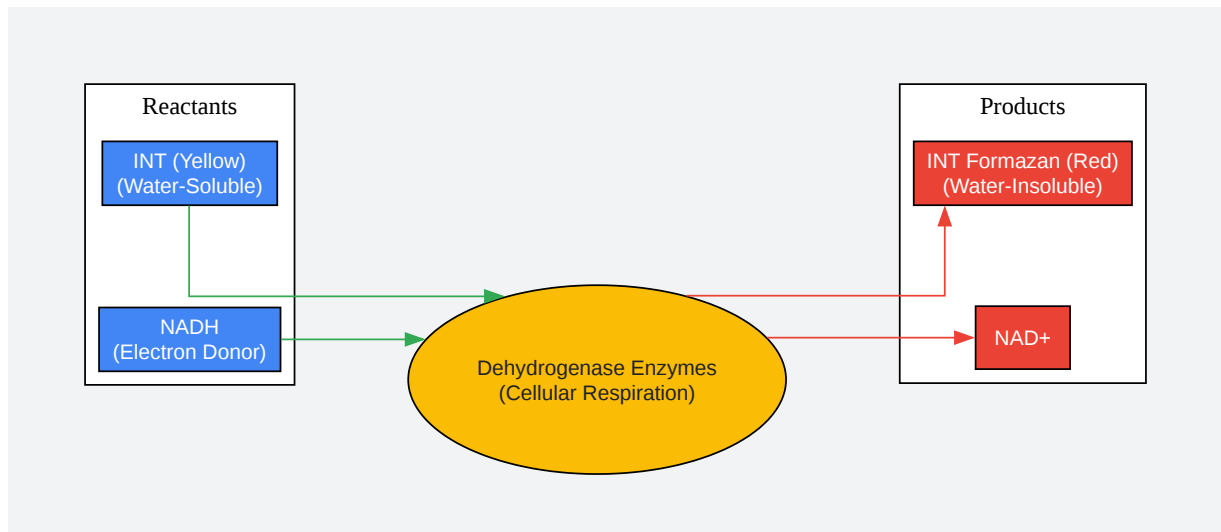
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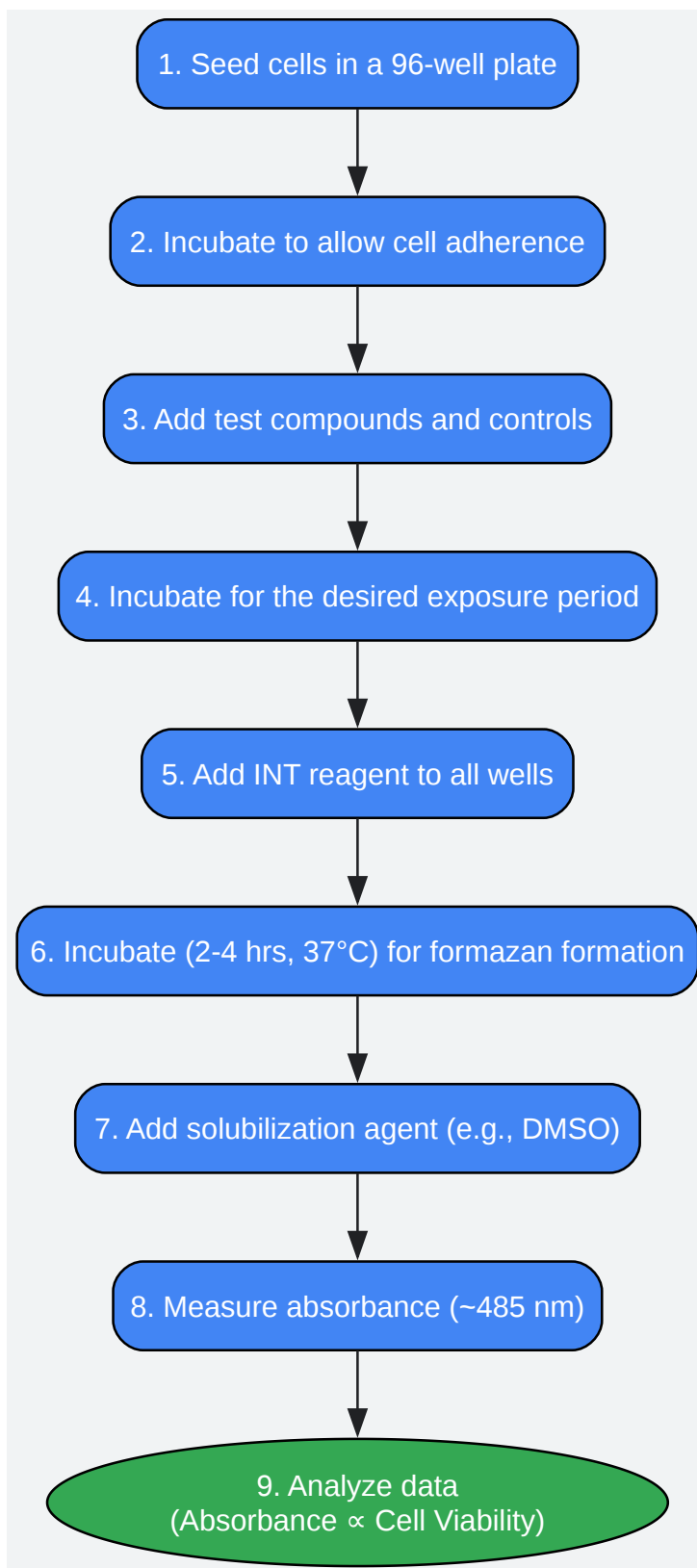
Introduction: Iodonitrotetrazolium chloride (INT), a member of the tetrazolium salt family, serves as a critical chromogenic indicator for the quantitative assessment of cellular metabolic activity. [1][2] In the presence of viable, metabolically active cells, the water-soluble, pale yellow INT is reduced to a vibrant red, water-insoluble formazan product.[3][4][5] This colorimetric change forms the basis of a widely used assay to evaluate cell viability, proliferation, and cytotoxicity. This guide provides a comprehensive overview of the **INT formazan** synthesis pathway, its quantitative analysis, and detailed experimental protocols tailored for researchers, scientists, and professionals in drug development.[6][7]

The Core Synthesis Pathway: From Tetrazolium to Formazan

The conversion of INT to its formazan derivative is a biochemical reduction reaction fundamentally linked to cellular respiration. This process is not spontaneous but is catalyzed by dehydrogenase enzymes primarily located within the mitochondrial electron transport chain of eukaryotic cells or the cell membrane of bacteria.[5][8]

Metabolically active cells continuously produce reducing equivalents, namely nicotinamide adenine dinucleotide (NADH) and flavin adenine dinucleotide (FADH₂), through catabolic pathways such as glycolysis and the citric acid cycle.[9] These molecules serve as electron donors. In the INT assay, the INT salt acts as an artificial electron acceptor, intercepting electrons from these coenzymes.[1][9] Dehydrogenase enzymes facilitate this transfer, resulting in the reduction of the tetrazolium ring and the formation of the intensely colored **INT formazan**, which precipitates as intracellular needle-like crystals.[10][11] The quantity of formazan produced is directly proportional to the rate of dehydrogenase activity and, by extension, the number of living, metabolically competent cells.[7][11]





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